molecular formula C67H93N11O22 B1667161 L-Glutamine, N2-(N-(N-(N-(N-(1-(N-(1-(N-(N-(3-carboxy-1-oxopropyl)-L-phenylalanyl)-L-alpha-glutamyl)-L-prolyl)-L-isoleucyl)-L-prolyl)-L-alpha-glutamyl)-L-alpha-glutamyl)-L-tyrosyl)-3-cyclohexyl-L-alanyl)- CAS No. 138828-04-3

L-Glutamine, N2-(N-(N-(N-(N-(1-(N-(1-(N-(N-(3-carboxy-1-oxopropyl)-L-phenylalanyl)-L-alpha-glutamyl)-L-prolyl)-L-isoleucyl)-L-prolyl)-L-alpha-glutamyl)-L-alpha-glutamyl)-L-tyrosyl)-3-cyclohexyl-L-alanyl)-

Cat. No. B1667161
M. Wt: 1404.5 g/mol
InChI Key: FQJMDZBACZEDKY-VMIARKKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 180742 is a thrombin exosite inhibitor.

Scientific Research Applications

Histochemical Investigations

  • Peptidase Activity: A study highlighted the hydrolysis of various peptide 2-naphthylamides, including L-alanyl, L-leucyl, L-lysyl, alpha, L-glutamyl, and gamma, L-glutamyl, indicating their significance in cellular processes in organs like the small intestine and kidney (Gossrau, 1977).

Synthesis and Molecular Studies

  • Synthesis of Peptides: The synthesis of complex peptides involving glutamyl residues has been a subject of research, demonstrating the compound's utility in creating biologically active molecules (Guttmann & Boissonnas, 1959).
  • Insulin Peptide Fragments: Research on the synthesis of insulin peptide fragments, involving L-glutamyl residues, highlights the compound's role in understanding and possibly treating diabetes (Kung et al., 1964).

Biochemical Behavior and Catabolism

  • Isopeptide Behavior: A study explored the metabolic fate of isopeptides, including the L-glutamyl residue, indicating diverse applications in understanding protein and enzyme behavior (Hultsch et al., 2005).

Clinical Applications and Nutritional Science

  • Amino Acid Utilization: Research on L-alanyl-L-glutamine demonstrates its rapid hydrolysis and potential in clinical nutrition, emphasizing the compound's importance in healthcare (Albers et al., 1988).
  • Gamma-Glutamyl Transpeptidase: Investigation into N-gamma-glutamyl derivatives highlights the potential in targeting specific pathological conditions (Magnan et al., 1982).

Food Science and Agriculture

  • Food-grade Synthesis: The synthesis of N-(β-D-Deoxyfructos-1-yl)-L-glutamic acid in a food-grade method indicates applications in food technology and biochemistry (Zhang et al., 2020).

properties

CAS RN

138828-04-3

Product Name

L-Glutamine, N2-(N-(N-(N-(N-(1-(N-(1-(N-(N-(3-carboxy-1-oxopropyl)-L-phenylalanyl)-L-alpha-glutamyl)-L-prolyl)-L-isoleucyl)-L-prolyl)-L-alpha-glutamyl)-L-alpha-glutamyl)-L-tyrosyl)-3-cyclohexyl-L-alanyl)-

Molecular Formula

C67H93N11O22

Molecular Weight

1404.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[(2S)-2-amino-3-cyclohexylpropanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1

InChI Key

FQJMDZBACZEDKY-VMIARKKQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N([C@@H](CCC(=O)N)C(=O)O)C(=O)[C@H](CC3CCCCC3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCC(=O)O

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O

Appearance

Solid powder

Other CAS RN

138828-04-3

Purity

>98% (or refer to the Certificate of Analysis)

sequence

FEPIPEEYXQ

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS 180742;  Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln;  BMS-180742;  BMS180742; 

Origin of Product

United States

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